molecular formula C9H9N5O3 B2709923 6-methoxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide CAS No. 2034248-79-6

6-methoxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide

Cat. No.: B2709923
CAS No.: 2034248-79-6
M. Wt: 235.203
InChI Key: YQPLWFKAMSFHBW-UHFFFAOYSA-N
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Description

6-methoxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide is a heterocyclic compound that features a pyrimidine ring substituted with a methoxy group and a carboxamide group. The compound also contains an oxadiazole ring, which is a five-membered ring with two nitrogen atoms and one oxygen atom. This structure is significant in medicinal chemistry due to its potential biological activities.

Scientific Research Applications

6-methoxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

Target of Action

The primary targets of 6-methoxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide are currently unknown. This compound is a derivative of the oxadiazole family , which are known to exhibit a broad spectrum of biological activities.

Mode of Action

The mode of action of This compound As an oxadiazole derivative, it may interact with its targets through a variety of mechanisms, potentially leading to changes in cellular function

Biochemical Pathways

The biochemical pathways affected by This compound Oxadiazole derivatives have been reported to exhibit various biological activities, suggesting that they may affect multiple pathways

Pharmacokinetics

The pharmacokinetic properties of This compound These properties are crucial for understanding the compound’s bioavailability and overall pharmacological profile .

Result of Action

The molecular and cellular effects of This compound Given the broad spectrum of biological activities exhibited by oxadiazole derivatives , this compound may have diverse effects at the molecular and cellular levels.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity .

Future Directions

The future directions for research on a compound depend on its potential applications and the current state of knowledge about its properties. While the specific future directions for “6-methoxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide” are not provided in the retrieved sources, research on oxadiazole derivatives continues to be an active area of study .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Pyrimidine ring construction: This involves the cyclization of appropriate precursors, often using formamide derivatives and ammonia or amines under high-temperature conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to maintain consistent reaction conditions and employing catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form amines or other reduced derivatives.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include amines and other reduced derivatives.

    Substitution: Products vary depending on the nucleophile used but can include a wide range of substituted pyrimidine derivatives.

Comparison with Similar Compounds

Similar Compounds

    6-methoxy-N-(4-methyl-1,2,5-thiadiazol-3-yl)pyrimidine-4-carboxamide: Similar structure but contains a thiadiazole ring instead of an oxadiazole ring.

    6-methoxy-N-(4-methyl-1,2,5-triazol-3-yl)pyrimidine-4-carboxamide: Contains a triazole ring instead of an oxadiazole ring.

Uniqueness

6-methoxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide is unique due to the presence of the oxadiazole ring, which imparts specific electronic and steric properties that can influence its biological activity and chemical reactivity.

Properties

IUPAC Name

6-methoxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O3/c1-5-8(14-17-13-5)12-9(15)6-3-7(16-2)11-4-10-6/h3-4H,1-2H3,(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQPLWFKAMSFHBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1NC(=O)C2=CC(=NC=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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